

Application Notes and Protocols for ASN04885796 in In Vivo Mouse Models

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Compound of Interest

Compound Name: ASN04885796

Cat. No.: B1665289

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Introduction

ASN04885796 is a potent and specific agonist of the G protein-coupled receptor 17 (GPR17), a target of significant interest in the field of neuroscience.^{[1][2]} With an EC₅₀ of 2.27 nM for GPR17-induced GTPyS binding, this compound has demonstrated neuroprotective properties, positioning it as a valuable research tool for investigating potential therapeutic strategies for neurological diseases.^{[1][3]} This document provides detailed application notes and protocols for the utilization of **ASN04885796** in in vivo mouse models, based on available preclinical information.

Compound Details

Identifier	Value
Compound Name	ASN04885796
Synonyms	ASN 04885796, ASN-04885796
IUPAC Name	2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide
Molecular Formula	C28H28FN5O4
Molecular Weight	517.55 g/mol
Target	G protein-coupled receptor 17 (GPR17)
Activity	Agonist
EC50	2.27 nM (GPR17 induced GTPyS binding)
Therapeutic Potential	Neuroprotective agent for neurological diseases

Quantitative Data Summary

Currently, publicly available literature does not contain specific quantitative data on the dosage, pharmacokinetics, or toxicology of **ASN04885796** in in vivo mouse models. The information provided below is based on general protocols for similar compounds and should be optimized for specific experimental needs.

Table 1: Recommended Formulation for In Vivo Mouse Studies

Parameter	Recommendation	Notes
Solvent	10% DMSO, 90% Corn Oil	This formulation is suggested for subcutaneous or intraperitoneal administration. [3]
Solubility	≥ 2.5 mg/mL (4.83 mM)	Sonication may be required to aid dissolution. Prepare fresh daily. [3]

Experimental Protocols

The following are generalized protocols for the use of **ASN04885796** in mouse models of neurological disease. It is critical to perform dose-range finding studies to determine the optimal and maximum tolerated dose (MTD) for your specific mouse strain and disease model.

Protocol 1: Preparation of Dosing Solution

Materials:

- **ASN04885796** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Corn oil, sterile
- Sterile, light-protected microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of **ASN04885796** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO).
- Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
- Add the calculated volume of sterile corn oil to achieve the final desired concentration.
- Vortex the solution vigorously to create a uniform suspension.
- Prepare the dosing solution fresh before each administration and protect it from light.

Protocol 2: Administration in a Mouse Model of Demyelinating Disease

This protocol is a hypothetical example based on the known role of GPR17 in myelination.

Model: Cuprizone-induced demyelination model.

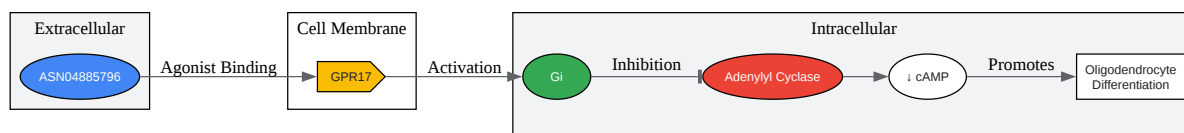
Procedure:

- Induce demyelination in C57BL/6 mice by feeding a diet containing 0.2% cuprizone for 5 weeks.
- Initiate treatment with **ASN04885796** or vehicle control at the beginning of the remyelination phase (after cessation of the cuprizone diet).
- Dose-finding: Administer **ASN04885796** via subcutaneous or intraperitoneal injection at a range of doses (e.g., 1, 5, 10 mg/kg) once daily.
- Monitor animals daily for clinical signs and body weight.
- At the end of the treatment period (e.g., 2-3 weeks), sacrifice the animals and collect brain tissue for histological analysis (e.g., Luxol Fast Blue staining for myelin) and immunohistochemistry for oligodendrocyte markers.

Signaling Pathway and Experimental Workflow

GPR17 Signaling Pathway

GPR17 is a dual-receptor that can be activated by both purinergic nucleotides and cysteinyl leukotrienes. Its activation is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade is involved in the regulation of oligodendrocyte differentiation and maturation, a critical process in myelination and remyelination.

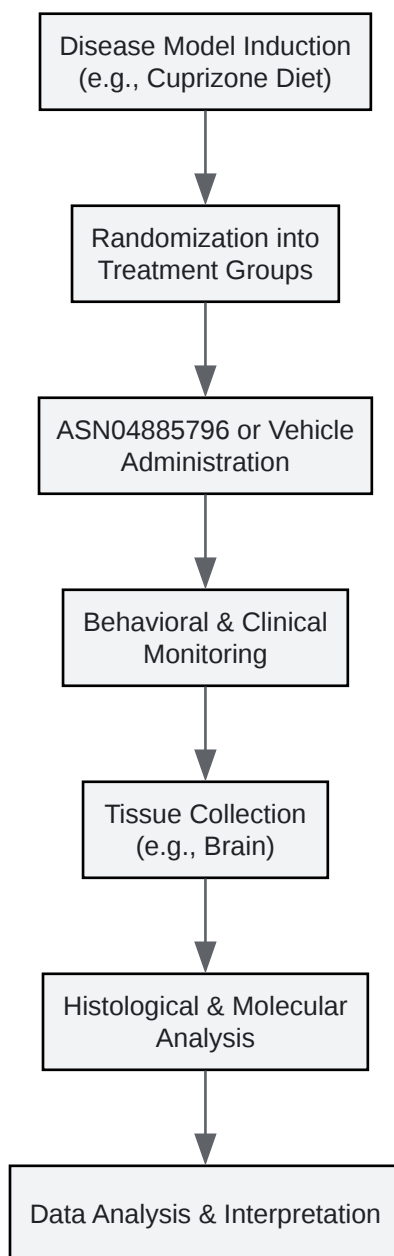


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Caption: GPR17 signaling pathway activated by **ASN04885796**.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of **ASN04885796** in a mouse model of neurological disease.



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Caption: General experimental workflow for in vivo studies.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are generalized and require optimization for specific experimental conditions. It is the responsibility of the researcher to conduct appropriate safety and toxicology studies before and

during the use of **ASN04885796** in animal models. Always adhere to institutional and national guidelines for the ethical care and use of laboratory animals.

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